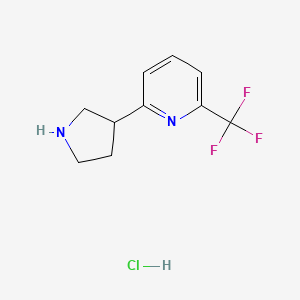

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride

Description

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidin-3-yl group at position 2 and a trifluoromethyl (CF₃) group at position 6. Its molecular formula is C₁₀H₁₂ClF₃N₂ (monohydrochloride) or C₁₀H₁₃Cl₂F₃N₂ (dihydrochloride), with a molecular weight of 252.67 g/mol or 289.12 g/mol, respectively . This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, owing to its structural rigidity, solubility (enhanced by the hydrochloride salt), and modularity for further functionalization . It is commercially available for laboratory use, with prices ranging from €1,376.00 for 50 mg (dihydrochloride form) .

Properties

IUPAC Name |

2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;/h1-3,7,14H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRJVECRMWUTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2337333-95-4 | |

| Record name | 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of pyrrolidine with 6-(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in the synthesis of new therapeutic agents. The trifluoromethyl group enhances lipophilicity and biological activity, which is crucial for drug efficacy.

Key Findings :

- Enzyme Inhibition : It has shown potential as a selective inhibitor of various enzymes, which is critical in the development of targeted therapies .

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research highlights the compound's effectiveness against a range of pathogens, including drug-resistant strains. Its mechanism involves disrupting microbial cell functions, making it a promising candidate for developing new antibiotics.

Case Study Example :

- A study demonstrated that 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its therapeutic potential in treating resistant infections .

Data Summary

Case Study 1: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated strong inhibition of growth in resistant strains, suggesting its utility in developing new antimicrobial therapies.

Case Study 2: Cytotoxicity Assessment

Research focused on the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it had lower IC50 values compared to conventional chemotherapeutics, underscoring its potential as a viable alternative in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may act on specific pathways, such as inhibiting certain enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride with structurally or functionally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

Pyridine Derivatives with Pyrrolidine Substituents

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Key differences: Replaces the CF₃ group with a methoxy (OMe) group at position 6 and introduces an ethanone moiety at position 3. Impact: The methoxy group is electron-donating, altering the pyridine ring's electronic properties compared to the electron-withdrawing CF₃ group in the target compound. The ethanone moiety increases hydrophobicity, reducing solubility .

- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride (): Key differences: Incorporates an isoindolinone core instead of pyridine and adds a fluorine atom. Impact: The isoindolinone structure may enhance binding to aromatic protein pockets, making it more relevant in drug discovery than the target scaffold .

Trifluoromethyl-Substituted Pyridines

2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3, ):

- Key differences : Substitutes the pyrrolidin-3-yl group with a chloro (Cl) atom at position 2 and places CF₃ at position 5.

- Impact : The chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyrrolidin-3-yl group in the target compound offers a handle for hydrogen bonding or salt formation .

[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride ():

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility, critical for biological assays, whereas non-salt analogs (e.g., 2-chloro-5-CF₃-pyridine) require organic solvents .

- Electronic Effects : The CF₃ group withdraws electron density, activating the pyridine ring for nucleophilic substitution at adjacent positions. This contrasts with electron-donating groups (e.g., OMe) in analogs from .

Commercial Availability and Cost

The target compound’s higher cost reflects its specialized role as a scaffold, whereas simpler halogenated pyridines are bulk intermediates .

Biological Activity

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride (CAS Number: 2337333-95-4) is a compound of growing interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring. This article delves into the biological activities associated with this compound, exploring its potential applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C10H11F3N2·HCl

- Molecular Weight : 252.67 g/mol

- IUPAC Name : 2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine; hydrochloride

- InChI Key : FGRJVECRMWUTEW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound has shown promise in several areas:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, related pyridine derivatives have demonstrated activity against P388 murine leukemia cells, suggesting potential for further exploration in oncology .

- Antiviral Properties : Similar compounds have shown antiviral activity against viruses such as Herpes simplex and Polio, indicating that this compound may possess similar effects worth investigating .

- Kinase Inhibition : The compound's structure suggests it may act as a ligand for various kinases, which are critical targets in cancer therapy. Some derivatives of related compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases, leading to reduced cell proliferation and induced apoptosis .

Case Study 1: Antitumor Activity

A study evaluating the antitumor activity of pyridine derivatives found that certain structural modifications led to enhanced cytotoxicity against human cancer cell lines. The introduction of trifluoromethyl groups was noted to increase potency significantly compared to non-fluorinated analogs.

Case Study 2: Kinase Inhibition Profiles

Research on kinase inhibitors revealed that compounds similar to this compound showed selective inhibition profiles against various kinases. For example, one study reported IC50 values in the low micromolar range for specific CDK inhibitors derived from similar scaffolds .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 2-(Pyrrolidin-3-yl)pyridine | Lacks trifluoromethyl group | Lower cytotoxicity | Less potent than trifluoromethyl analogs |

| 5-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine | Different position of trifluoromethyl group | Moderate kinase inhibition | Shows promise but less explored |

| 6-(Trifluoromethyl)pyridine | Lacks pyrrolidine ring | Limited biological activity | Primarily used for synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride, and what key reaction conditions optimize yield and purity?

- Methodology : The synthesis of pyridine derivatives with pyrrolidine and trifluoromethyl groups typically involves multi-step reactions. For example, similar compounds (e.g., methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation . Key steps include:

- Trifluoromethyl introduction : Use of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions.

- Pyrrolidine functionalization : Cyclization or alkylation reactions with Boc-protected pyrrolidine intermediates, followed by HCl-mediated deprotection to form the hydrochloride salt .

- Purity control : Recrystallization in ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol) improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the hydrochloride salt form of this compound?

- Methodology :

- NMR : - and -NMR confirm the pyrrolidine ring’s stereochemistry and trifluoromethyl group presence. The hydrochloride salt’s protonation state is indicated by downfield shifts in pyridine protons (~8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHClFN: ~277.05) .

- XRD : Single-crystal X-ray diffraction resolves the 3D structure, confirming salt formation via Cl counterion positioning .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine moiety influence the compound’s binding affinity to target receptors, and what computational methods validate these interactions?

- Methodology :

- SAR studies : Replace pyrrolidine with piperidine or azetidine to assess steric/electronic effects. For example, fluorination at the pyrrolidine 3-position (as in (3S,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride) enhances metabolic stability by reducing CYP450-mediated oxidation .

- Docking simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D or serotonin 5-HT). The trifluoromethyl group’s electron-withdrawing effect may enhance π-π stacking with aromatic residues .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. When encountering discrepancies in in vitro versus in vivo efficacy data for this compound, what experimental variables should be systematically investigated?

- Methodology :

- Bioavailability factors : Measure logP (e.g., using shake-flask method) to assess lipophilicity. The trifluoromethyl group increases logP, potentially improving membrane permeability but reducing aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways. For example, pyrrolidine N-demethylation is a common metabolic liability .

- Protein binding : Use equilibrium dialysis to quantify plasma protein binding, which may reduce free drug concentration in vivo .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility in aqueous versus organic solvents?

- Methodology :

- Solvent screening : Test solubility in buffered solutions (pH 1–7.4) and co-solvents (e.g., DMSO, PEG-400) using nephelometry. The hydrochloride salt’s solubility is pH-dependent, with higher solubility in acidic conditions due to protonation .

- Thermodynamic analysis : Calculate Gibbs free energy of dissolution (ΔG) via van’t Hoff plots to distinguish kinetic vs. thermodynamic solubility limitations .

Research Design Considerations

Q. What in vitro assay conditions are critical for evaluating the compound’s inhibition of enzymatic targets (e.g., kinases)?

- Methodology :

- Buffer optimization : Use Tris-HCl (pH 7.5) with 10 mM MgCl for kinase assays. The trifluoromethyl group may chelate divalent cations, requiring adjusted Mg concentrations .

- Control experiments : Include a positive control (e.g., staurosporine for kinases) and assess time-dependent inhibition via pre-incubation studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.